molecular formula C12H14FN3 B12315669 1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine

1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B12315669
M. Wt: 219.26 g/mol
InChI Key: OLYHKXCNZFOCTL-UHFFFAOYSA-N
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Description

1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features a fluorinated phenyl ring and an imidazole moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, affecting their function. The fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is unique due to the presence of both a fluorinated phenyl ring and an imidazole moiety. This combination can enhance its chemical stability, biological activity, and selectivity for specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethanamine

InChI

InChI=1S/C12H14FN3/c1-8(14)10-3-4-12(11(13)7-10)16-6-5-15-9(16)2/h3-8H,14H2,1-2H3

InChI Key

OLYHKXCNZFOCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)C(C)N)F

Origin of Product

United States

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